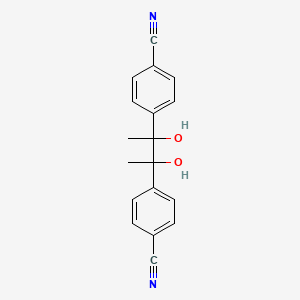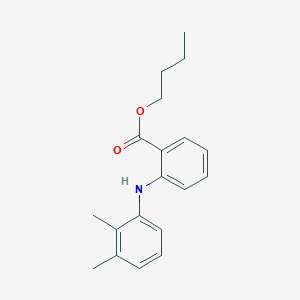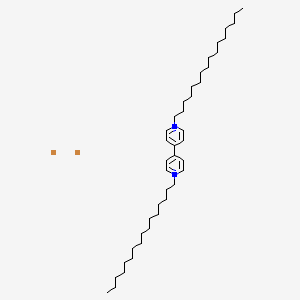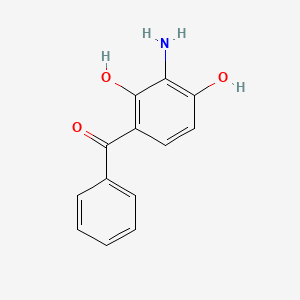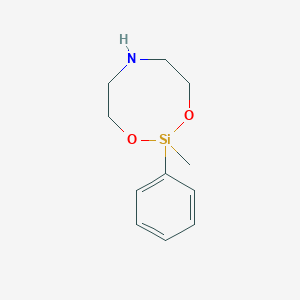
2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane is a chemical compound with the molecular formula C₁₁H₁₇NO₂Si It is a heterocyclic compound containing silicon, nitrogen, and oxygen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane typically involves the reaction of phenylmethylsilane with ethylene oxide and ammonia under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Aplicaciones Científicas De Investigación
2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-phenyl-1,3,6,2-dioxazasilocane involves its interaction with molecular targets through its silicon, nitrogen, and oxygen atoms. These interactions can lead to the formation of stable complexes and influence various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-phenyl-1,3-dioxolane: A similar compound with a different ring structure, lacking the silicon atom.
1,3-Dioxa-6-aza-2-silacyclooctane: Another heterocyclic compound with a similar silicon-containing ring structure.
Propiedades
Número CAS |
86844-95-3 |
|---|---|
Fórmula molecular |
C11H17NO2Si |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
2-methyl-2-phenyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C11H17NO2Si/c1-15(11-5-3-2-4-6-11)13-9-7-12-8-10-14-15/h2-6,12H,7-10H2,1H3 |
Clave InChI |
FTKITYLHYNMJCB-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(OCCNCCO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Chloro-4-(morpholin-4-yl)phenyl]-4-(morpholin-4-yl)butane-1,4-dione](/img/structure/B14412157.png)
![4-chloro-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14412164.png)
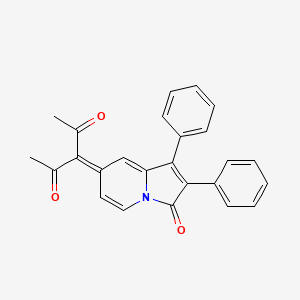
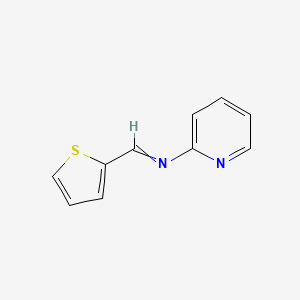
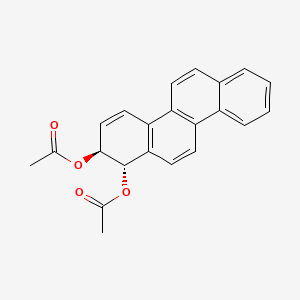
![(Z)-oxido-propyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14412210.png)
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
![Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate](/img/structure/B14412221.png)
![N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14412223.png)
![2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14412232.png)
